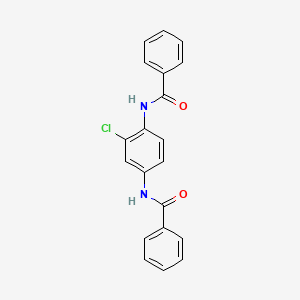![molecular formula C28H19N3O6 B3826316 N-(2-HYDROXYPHENYL)-2-{3-[(2-HYDROXYPHENYL)CARBAMOYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE](/img/structure/B3826316.png)
N-(2-HYDROXYPHENYL)-2-{3-[(2-HYDROXYPHENYL)CARBAMOYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE
概要
説明
N-(2-HYDROXYPHENYL)-2-{3-[(2-HYDROXYPHENYL)CARBAMOYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, carbamoyl, and carboxamide, which contribute to its reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-HYDROXYPHENYL)-2-{3-[(2-HYDROXYPHENYL)CARBAMOYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 2-hydroxybenzoic acid derivatives with phthalic anhydride, followed by amide formation with appropriate amines. The reaction conditions often include the use of catalysts, such as acids or bases, and solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can improve efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
N-(2-HYDROXYPHENYL)-2-{3-[(2-HYDROXYPHENYL)CARBAMOYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
N-(2-HYDROXYPHENYL)-2-{3-[(2-HYDROXYPHENYL)CARBAMOYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
作用機序
The mechanism of action of N-(2-HYDROXYPHENYL)-2-{3-[(2-HYDROXYPHENYL)CARBAMOYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxyl and carbamoyl groups play crucial roles in these interactions, facilitating hydrogen bonding and other non-covalent interactions.
類似化合物との比較
Similar Compounds
N-(4-Hydroxyphenyl)glycine: Shares the hydroxylphenyl group but differs in overall structure and reactivity.
N-(2-Hydroxyphenyl)-2-propylpentanamide: Another hydroxylphenyl derivative with distinct biological activities.
特性
IUPAC Name |
N-(2-hydroxyphenyl)-2-[3-[(2-hydroxyphenyl)carbamoyl]phenyl]-1,3-dioxoisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19N3O6/c32-23-10-3-1-8-21(23)29-25(34)16-6-5-7-18(14-16)31-27(36)19-13-12-17(15-20(19)28(31)37)26(35)30-22-9-2-4-11-24(22)33/h1-15,32-33H,(H,29,34)(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFYDQZAYZWIOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=CC=CC=C5O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-NITRO-N-[5-(3-NITROBENZAMIDO)NAPHTHALEN-1-YL]BENZAMIDE](/img/structure/B3826237.png)
![1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B3826250.png)
![2-[6-(5-CARBOXY-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PYRIDIN-2-YL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID](/img/structure/B3826251.png)

![4-[4-(acetylamino)benzoyl]phthalic acid](/img/structure/B3826272.png)
![5-[(4-nitrobenzoyl)amino]-N,N'-bis(3-nitrophenyl)isophthalamide](/img/structure/B3826278.png)


![4-({2-[3-(3-{5-[(4-CARBOXYPHENYL)SULFONYL]-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL}BENZOYL)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL}SULFONYL)BENZOIC ACID](/img/structure/B3826299.png)
![6-[[4-oxo-2-[(Z)-2-phenylethenyl]-3,1-benzoxazin-6-yl]methyl]-2-[(Z)-2-phenylethenyl]-3,1-benzoxazin-4-one](/img/structure/B3826311.png)
![2,2'-(oxydi-4,1-phenylene)bis[N-(2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide]](/img/structure/B3826326.png)



